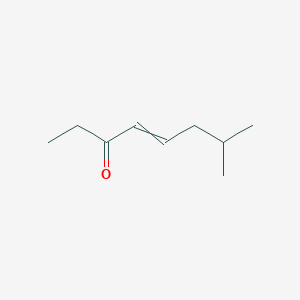

7-Methyloct-4-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

77106-71-9 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

7-methyloct-4-en-3-one |

InChI |

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

JNSOSJJMBWJCEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C=CCC(C)C |

Origin of Product |

United States |

Nomenclature and Stereochemical Characterization of 7 Methyloct 4 En 3 One

Systematic IUPAC Nomenclature and Isomeric Forms

The IUPAC name "7-Methyloct-4-en-3-one" precisely describes the molecule's structure. nih.gov The "oct" root indicates an eight-carbon chain. The suffixes "-en" and "-one" denote the presence of a carbon-carbon double bond and a ketone functional group, respectively. The numbers specify the locations of these features: the double bond is at the fourth carbon (C4), and the ketone's carbonyl group is at the third carbon (C3). A methyl group is attached to the seventh carbon (C7).

The molecular formula for this compound is C9H16O. nih.gov It is important to note that other isomers exist with the same molecular formula but different structural arrangements. For instance, 7-methyloct-6-en-3-one is a structural isomer where the double bond is located between C6 and C7.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H16O |

| CAS Number | 77106-71-9 |

| InChI | InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3 |

| InChIKey | JNSOSJJMBWJCEH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C=CCC(C)C |

| Table 1: Identifiers for this compound. Data sourced from PubChem. nih.gov |

Geometric Isomerism (E/Z) in the Alkene Moiety of α,β-Unsaturated Ketones

The presence of a double bond at the C4 position in this compound allows for geometric isomerism, specifically E/Z isomerism. This arises from the restricted rotation around the carbon-carbon double bond. The configuration depends on the relative positions of the substituents on the double bond carbons.

(E)-isomer: The higher priority groups on each carbon of the double bond are on opposite sides.

(Z)-isomer: The higher priority groups on each carbon of the double bond are on the same side.

In α,β-unsaturated ketones, the (E)-isomer is often more stable due to reduced steric hindrance. The stereochemistry of the double bond can significantly influence the molecule's physical and chemical properties. For example, in other α,β-unsaturated ketones, the (E) and (Z) isomers can be distinguished by techniques like NMR spectroscopy, where the chemical shift of the vinylic proton can differ. stackexchange.com The synthesis of α,β-unsaturated ketones can sometimes yield a mixture of E and Z isomers, though certain rhodium-catalyzed reactions have been shown to selectively produce the E-configured isomer. thieme-connect.com

Chiral Centers and Enantiomeric/Diastereomeric Considerations in Analogous Structures

While this compound itself does not possess a chiral center in its most basic form, the introduction of substituents or modifications to its structure can create stereocenters, leading to the possibility of enantiomers and diastereomers.

The carbon at the 7th position (C7) is a prochiral center. If one of the hydrogens on the methyl group at C7 were to be substituted, C7 would become a chiral center, resulting in (R)- and (S)-enantiomers.

Furthermore, if we consider analogous structures with additional functional groups, the potential for multiple stereocenters increases, leading to diastereomers. For instance, the epoxidation of an α,β-unsaturated ketone can introduce new stereocenters. In the case of (R)-carvone, oxidation has been shown to produce only the trans diastereomers. nih.gov The reduction of the ketone or the double bond can also create new chiral centers, with the stereochemical outcome depending on the reagents and reaction conditions. For example, the reduction of cyclic α,β-unsaturated ketones can lead to a mixture of cis and trans isomers. lew.ro

Synthetic Methodologies for 7 Methyloct 4 En 3 One and Analogous α,β Unsaturated Ketones

Catalytic Approaches to Enone Synthesis

Catalytic methods offer efficient, atom-economical, and often more environmentally benign routes to enones compared to stoichiometric reactions. These strategies leverage transition metals, zeolites, and light to facilitate the desired transformations.

Transition metal-catalyzed hydroacylation involves the addition of an aldehyde's C-H bond across an unsaturated π-system, like that of an alkyne or alkene, to form a ketone. d-nb.infoescholarship.org This method is an atom-economical way to produce enones. bohrium.com Rhodium(I) complexes are commonly used catalysts for these reactions. d-nb.info However, a significant challenge is the competing decarbonylation pathway, which can deactivate the catalyst. d-nb.infoescholarship.org To overcome this, strategies often employ aldehydes with chelating groups that stabilize the acyl-metal hydride intermediate. d-nb.info

Recent advancements have introduced new catalyst systems beyond rhodium, including cobalt, nickel, and ruthenium, expanding the scope and applicability of hydroacylation. rsc.org For instance, nickel-catalyzed hydroacylation has been developed for the synthesis of 2-substituted-3,4-dihydronaphthalenones from ortho-homoallyl benzaldehyde (B42025) derivatives. escholarship.org Another approach utilizes thioesters as acylating agents in a nickel-catalyzed process with water as a proton donor, avoiding the need for aldehydes altogether. bohrium.com

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(I) Complexes | Aldehyde + Alkyne/Alkene | Enone / Ketone | Most common catalyst; often requires a chelating group on the aldehyde to prevent decarbonylation. | d-nb.infoescholarship.org |

| Nickel / Zinc | Thioester + Terminal Alkyne | E-Enone | Aldehyde-free hydroacylation; features high step economy and excellent regio- and stereoselectivity. | bohrium.com |

| Cobalt(I) | Alkene + Aldehyde | Ketone | Used in transfer hydrogenation conditions, allowing alcohol substrates to serve as aldehyde surrogates. | escholarship.org |

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidic or basic properties, making them effective heterogeneous catalysts. nih.gov In enone synthesis, they can facilitate tandem or cascade reactions, where multiple transformations occur in a single pot. osti.gov

A prominent strategy is the tandem hydration-condensation of an alkyne and an aldehyde. beilstein-journals.org In this process, the zeolite's acidic sites can catalyze the hydration of an alkyne to form a ketone intermediate. This intermediate then undergoes an aldol-type condensation with an aldehyde, also catalyzed by the zeolite, to yield an α,β-unsaturated ketone. This approach has been successfully implemented in continuous-flow systems, offering a straightforward and scalable route to various enones, including chalcone (B49325) derivatives. beilstein-journals.org The use of a solid, reusable catalyst like a zeolite aligns with the principles of green chemistry. researchgate.net

Palladium catalysis is a powerful tool for forming α,β-unsaturated ketones through two primary pathways: direct dehydrogenation of saturated ketones and oxidative coupling reactions.

Direct dehydrogenation introduces a double bond into a saturated ketone, converting it directly into an enone. A notable catalyst system for this transformation is Pd(DMSO)₂(TFA)₂, which uses molecular oxygen (O₂) as a clean, terminal oxidant. organic-chemistry.orgnih.govacs.org This method is highly selective for producing enones from cyclic ketones, avoiding over-oxidation to phenols, which can be an issue with other catalyst systems. organic-chemistry.orgnih.gov Another approach uses allyl-palladium catalysis to perform dehydrogenation on zinc enolates of ketones. nsf.govwiley.com

Oxidative coupling reactions construct the enone framework by forming new carbon-carbon or carbon-heteroatom bonds. The Saegusa-Ito oxidation, a classical method, involves the palladium-mediated dehydrogenation of silyl (B83357) enol ethers. nih.govnsf.gov More modern variations include the oxidative coupling of arylboronic acids with substrates like α-diazoesters or acrolein acetals to generate substituted enones. organic-chemistry.org Additionally, palladium-catalyzed oxidative stannylation has been used to introduce a stannyl (B1234572) group at the β-position of an enone, creating a versatile intermediate for further functionalization. nih.gov

| Method | Catalyst/Reagents | Substrate | Product | Reference |

|---|---|---|---|---|

| Aerobic Dehydrogenation | Pd(DMSO)₂(TFA)₂ / O₂ | Cyclic Ketone | Cyclic Enone | organic-chemistry.orgnih.govacs.org |

| Allyl-Pd Dehydrogenation | Allyl Phosphate / Zn(TMP)₂ | Ketone (via Zinc Enolate) | Enone | nsf.govwiley.com |

| Oxidative Coupling | Pd(II) / O₂ | Arylboronic Acid + α-Diazoester | E-α,β-Diarylacrylate | organic-chemistry.org |

| Oxidative Stannylation | Allyl-Palladium Catalyst | Enone | β-Stannyl Enone | nih.gov |

Photocatalysis utilizes visible light to drive chemical reactions, often under mild conditions. acs.org In enone chemistry, transition metal polypyridyl complexes, such as Ru(bpy)₃Cl₂, are common photocatalysts. nih.govnih.gov These catalysts, upon irradiation with visible light, can initiate single-electron transfer processes. acs.org

One mechanism involves the reduction of an enone to a radical anion intermediate, which can then undergo reactions like [2+2] cycloadditions. acs.orgnih.gov The efficiency of this process can be extremely high, even allowing for the use of direct sunlight as the light source. acs.org The reaction pathway can be tuned by additives; for example, the presence of a Brønsted acid can promote reductive cyclization reactions of enones via a neutral radical intermediate, while a Lewis acid can favor [2+2] cycloadditions. nih.gov Photocatalysis has also been applied to achieve site-selective vinylogous amidation of dienolates, yielding γ-amido-α,β-unsaturated carbonyl compounds. acs.org

Copper catalysts are effective in promoting various rearrangement reactions that can lead to the formation of enones. A key example is the copper-catalyzed Meyer-Schuster rearrangement. This reaction typically converts propargyl alcohols into α,β-unsaturated ketones. nih.govresearchgate.net A domino reaction has been developed where a copper-catalyzed trifluoromethylation is combined with the Meyer-Schuster rearrangement to produce α-trifluoromethyl enones directly from propargyl alcohols using Togni's reagent. nih.govresearchgate.net

Another relevant copper-catalyzed process is a transfer aldol-type reaction involving the retro-aldol reaction of a β-hydroxy ketone. rsc.org In this sequence, a copper(I) catalyst promotes the retro-aldol fragmentation of a β-hydroxy ketone to generate a reactive copper(I) enolate. This enolate is then trapped in an aldol (B89426) condensation with an aldehyde to furnish a new, stable (E)-enone. rsc.org This method is chemo- and stereoselective and proceeds under mild, weakly basic conditions. rsc.org

Organocatalytic and Classical Carbon-Carbon Bond Forming Reactions

Beyond metal-based catalysis, enones can be synthesized through organocatalytic methods and classical C-C bond-forming reactions, which remain cornerstones of organic synthesis.

Organocatalysis uses small, metal-free organic molecules to catalyze reactions. For enone synthesis, this often involves activating substrates through the formation of enamine or enolate intermediates. oup.comrsc.org For example, secondary amines can catalyze cascade reactions, such as the Michael addition of a ketone-derived enamine onto an enone, followed by an intramolecular aldol condensation (a Robinson annulation), to produce substituted cyclohexenones. oup.com Choline hydroxide, a green catalyst, has been used to promote the Claisen-Schmidt condensation in water to afford α,β-unsaturated ketones without the need for chromatographic purification. acs.org

Classical methods for enone synthesis are well-established and widely used.

Aldol Condensation : This is perhaps the most fundamental method, involving the base- or acid-catalyzed reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl adduct, which then dehydrates to give the α,β-unsaturated product. organic-chemistry.org The formation of the conjugated enone system provides the thermodynamic driving force for the elimination of water. organic-chemistry.org

Wittig Reaction : This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For enone synthesis, a ketone can be reacted with a phosphonium (B103445) ylide derived from an appropriate phosphonium salt. This method was specifically used to synthesize 7-methyloct-6-en-3-one from butan-2-one and the corresponding phosphonium salt. rsc.org

These classical reactions, while sometimes requiring stoichiometric reagents, offer reliable and predictable pathways to a vast range of enone structures. vanderbilt.edumsu.edu

Aldol Condensation Variants for α,β-Unsaturated Ketone Formation

The Aldol condensation is a foundational carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. numberanalytics.comsigmaaldrich.com This reaction can be catalyzed by either acid or base. magritek.com

There are several variations of the aldol condensation:

Crossed Aldol Condensation: This variant involves two different aldehyde or ketone reactants. iitk.ac.in To achieve a selective product and avoid a mixture of self-condensation products, one of the carbonyl compounds should not have α-hydrogens (e.g., benzaldehyde) or a pre-formed enolate can be used. iitk.ac.inmasterorganicchemistry.com The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen, in the presence of a strong base. iitk.ac.inmasterorganicchemistry.com

Directed Aldol Condensation: This method offers greater control by using a pre-formed enolate which then reacts with a specific carbonyl compound. numberanalytics.com

Vinylogous Aldol Condensation: In this variation, a vinylogous enolate (an enolate conjugated with a double bond) reacts with a carbonyl compound, leading to a γ,δ-unsaturated carbonyl product. numberanalytics.com

The reaction conditions, such as temperature, concentration of reactants, and stoichiometry, are crucial for the success of the aldol condensation. Higher temperatures often favor the dehydration of the initial aldol addition product to the α,β-unsaturated ketone. iitk.ac.in

Knoevenagel Reactions Utilizing β-Oxo Acids

The Knoevenagel condensation is a modification of the aldol condensation. wikipedia.org It is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The catalyst is typically a weak base, such as an amine. wikipedia.org

A key application of this reaction is the synthesis of α,β-unsaturated ketones from the reaction of β-oxo acids with aldehydes. For instance, 3-oxobutanoic acid reacts with aliphatic aldehydes in the presence of pyridine (B92270) to produce α,β-unsaturated methyl ketones in good yields. rsc.org This methodology has been successfully used for the synthesis of (E)-7-methyloct-4-en-3-one, a major constituent of the marine sponge Plakortis zygompha. rsc.org

The Doebner modification of the Knoevenagel condensation uses pyridine as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. This often results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Specialized Synthetic Transformations

Synthesis of Trifluoromethyl-Containing α,β-Unsaturated Ketone Scaffolds

Unsaturated ketones containing a trifluoromethyl (CF3) group are valuable synthons in organic synthesis. mdpi.com However, their preparation can be challenging as conventional methods for synthesizing ethylenic ketones are not always applicable. mdpi.com

Several methods have been developed for the synthesis of these compounds:

From Vinyltellurides: One approach involves the trifluoroacylation of vinyltellurides with trifluoroacetic anhydride, which stereospecifically yields (Z)-β-trifluoroacetylvinyltellurides. Subsequent reaction with zinc cuprates leads to the desired α,β-unsaturated trifluoromethyl ketones. mdpi.com

Knoevenagel Condensation: α-Alkoxycarbonyl-α,β-unsaturated trifluoromethyl ketones can be prepared via the Knoevenagel condensation of aldehydes with trifluoroacetoacetates. mdpi.com

From Alkylphosphonates: A one-pot synthesis involves the reaction of alkylphosphonates with N-phenyltrifluoroacetimidoyl chloride, followed by treatment with aldehydes and acid hydrolysis. rsc.org

From α,β-Unsaturated Ketones: A recent metal- and base-free method describes the synthesis of α-trifluoromethylated ketones from α,β-unsaturated ketones. This involves the 1,4-hydroboration of the enone with catecholborane, followed by reaction with the Togni II reagent. acs.orgnih.gov Mechanistic studies suggest the involvement of a trifluoromethyl radical in this process. acs.orgnih.gov Another approach involves the reductive α-trifluoromethylation of α,β-unsaturated ketones using a combination of RhCl(PPh3)3 and Et2Zn. orgsyn.org

Multicomponent Reactions for Building Enone Architectures

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are efficient and environmentally friendly as they minimize waste, energy, and time. acs.org

Several MCRs are utilized to construct enone architectures:

A novel three-component cascade reaction of alkynes, ketones, and ethyl acetoacetate (B1235776) provides a route to di- and trisubstituted cyclohex-2-enones. acs.org

The Pauson–Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a metal-carbonyl complex, to form an α,β-cyclopentenone. psiberg.combeilstein-journals.org This reaction can be combined with other MCRs, such as the ketone-amine-alkyne (KA²) reaction, to produce complex spirocyclic pyrrolocyclopentenones. beilstein-journals.org

Yne-enones, which contain alkyne, alkene, and ketone functionalities, are versatile synthons in MCRs for the synthesis of various carbo- and heterocyclic compounds. researchgate.net

Claisen Rearrangements in γ,δ-Unsaturated Ketone Synthesis

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves a mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.com The reaction is typically thermally induced and proceeds through a concerted, chair-like transition state. numberanalytics.com

Several variations of the Claisen rearrangement exist:

Johnson-Claisen Rearrangement: This involves the reaction of an allylic alcohol with an orthoester under weakly acidic conditions to yield a γ,δ-unsaturated ester. wikipedia.orgmasterorganicchemistry.com

Ireland-Claisen Rearrangement: An allylic carboxylate reacts with a strong base to form a silyl ketene (B1206846) acetal (B89532), which then rearranges to a γ,δ-unsaturated carboxylic acid. wikipedia.org

Eschenmoser-Claisen Rearrangement: Condensation of an allylic alcohol with N,N-dimethylacetamide dimethyl acetal leads to a γ,δ-unsaturated amide. byjus.com

Bellus-Claisen Rearrangement: This is the reaction of allylic ethers, amines, or thioethers with ketenes to give γ,δ-unsaturated esters, amides, or thioesters. wikipedia.org

Radical Bicyclization Approaches to Related Ketone Derivatives

Radical cascade reactions provide a direct and efficient method for synthesizing complex polycyclic structures from simple starting materials. nih.govacs.org

Examples of radical bicyclization for synthesizing ketone derivatives include:

An oxone-mediated radical bicyclization of 1,6-enynes with ketones can produce functionalized polycyclic γ-lactams under catalyst- and base-free conditions. acs.org

A dual nickel- and iridium-photocatalyzed radical cascade bicyclization of 1,5-enynes with various radical precursors can be used to synthesize diversely substituted fluorenes and indenoazepinones. nih.govacs.org

Copper-catalyzed radical bicyclization of 1,6-enynes with aldehydes has been reported for the synthesis of benzo[a]fluorenone skeletons. acs.org

A radical-induced dichloromethylation and concomitant 1,2-aryl migration of allylic alcohols with chloroform (B151607) can be used to construct γ,γ-dichloroketones. researchgate.net

Convergent and Divergent Synthetic Pathways to 7-Methyloct-4-en-3-one Analogues

The synthesis of analogues of this compound, a representative α,β-unsaturated ketone, can be strategically approached through either convergent or divergent synthetic pathways. These strategies are fundamental in medicinal chemistry and materials science for creating libraries of related compounds for structure-activity relationship studies or for the discovery of new functionalities.

A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and purification is simplified until the final coupling steps. In the context of this compound analogues, a convergent strategy might involve the coupling of a vinyl metallic species with an acyl halide or a related electrophile. For example, a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B136004) with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds can produce β-boryl-α,β-unsaturated ketones. researchgate.net These vinylboronates are versatile intermediates that can then be coupled with a variety of partners to furnish the final products in a convergent manner. researchgate.net

A divergent synthesis , on the other hand, begins with a common starting material that is elaborated through a series of reactions. organic-chemistry.org At a certain point, this common intermediate is subjected to a variety of different reagents or reaction conditions to produce a library of structurally related compounds. organic-chemistry.org This strategy is particularly powerful for generating molecular diversity from a single precursor.

Diversity-oriented synthesis (DOS) is a more advanced application of the divergent approach, aiming to produce a collection of small molecules with a high degree of structural diversity. acs.orgunits.it This is often achieved by using a common substrate that can undergo various types of transformations, leading to a wide array of molecular skeletons. acs.org

An example of a divergent approach is the synthesis of a library of 3,5-substituted cyclohexenones. acs.org This process starts with a set of bromoenones, which are then subjected to Suzuki coupling with a wide range of aromatic and vinyl boronic acids to generate a diverse library of analogues. acs.org A similar strategy can be envisioned for acyclic α,β-unsaturated ketones like this compound.

Another powerful divergent strategy employs yne-enones (2-(1-alkynyl)-2-alken-1-ones) as versatile platforms. acs.org These substrates can undergo a variety of metal-catalyzed or organocatalyzed cascade reactions to produce a wide range of highly substituted carbo- and heterocyclic compounds, as well as functionalized acyclic allenes and dienes. acs.org The reactivity of the yne-enone is determined by the specific catalyst and reaction conditions used, allowing for the generation of diverse molecular architectures from a common precursor. acs.org

The following table illustrates a divergent approach to a library of α,β-unsaturated ketones using a palladium-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes. nih.gov

| Alkynamide | Alkene | Product | Yield (%) |

|---|---|---|---|

| N-Benzyl-N-methylpent-4-ynamide | Styrene | (E)-1,5-Diphenylpent-1-en-3-one | 72 |

| N-Benzyl-N-methylpent-4-ynamide | 4-Methoxystyrene | (E)-1-(4-Methoxyphenyl)-5-phenylpent-1-en-3-one | 65 |

| N-Benzyl-N-methylpent-4-ynamide | 1-Octene | (E)-1-Phenyltridec-1-en-3-one | 58 |

| N-Methyl-N-(3-phenylpropyl)pent-4-ynamide | Styrene | (E)-1,7-Diphenylhept-1-en-5-one | 68 |

Furthermore, β-functionalized enones can serve as precursors in divergent syntheses of heterocyclic compounds. For instance, reactions of β-alkoxyvinyl- and β-enaminocarbonyl compounds with various NCN-binucleophiles can lead to a diverse array of functionalized pyrimidines, which are valuable scaffolds in drug discovery. bioorganica.com.ua

The synthesis of natural products and their stereoisomers often employs divergent strategies. For example, the total synthesis of (+)-ieodomycins A and B, along with their stereoisomers, was achieved from a common advanced intermediate, showcasing the efficiency of a divergent approach in accessing a family of related natural products. acs.org

The following table provides examples of the diversity that can be achieved through a divergent synthesis of 3-aryl-7-methylocta-2,6-dienamide analogues, which share a structural similarity with this compound. mdpi.com

| Product Name | Yield (%) |

|---|---|

| (2E)-3-(4-tert-Butylphenyl)-7-methyl-1-morpholinoocta-2,6-dien-1-one | 71 |

| (2E)-N-(2-Chloro-4-trifluoromethylphenyl)-7-methyl-3-(naphthalen-1-yl)octa-2,6-dienamide | 66 |

| (2E)-N-(2-(4-Chlorophenyl)phenyl)-7-methyl-3-(naphthalen-1-yl)octa-2,6-dienamide | 70 |

| (2E)-N-(2-(4-Chlorophenyl)phenyl)-7-methyl-3-(naphthalen-2-yl)octa-2,6-dienamide | 69 |

Spectroscopic and Analytical Characterization Methodologies for 7 Methyloct 4 En 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Elucidation of Molecular Structure by ¹H NMR Chemical Shifts and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 7-Methyloct-4-en-3-one, the ¹H NMR spectrum would exhibit characteristic signals for the various protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the presence of the carbon-carbon double bond.

The protons on the ethyl group (H-1 and H-2) would appear as a triplet and a quartet, respectively, due to spin-spin coupling. The protons adjacent to the carbonyl group (H-2) are deshielded and would appear at a lower field. The vinylic protons (H-4 and H-5) would resonate in the downfield region typical for alkenes, with their chemical shifts and coupling constant (J-value) being indicative of the trans or cis configuration of the double bond. The protons on the isobutyl group (H-6, H-7, and H-8) would show more complex splitting patterns due to their diastereotopic nature in a chiral environment, if applicable.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 0.9 - 1.1 | Triplet | ~7.5 | 3H |

| H-2 | 2.4 - 2.6 | Quartet | ~7.5 | 2H |

| H-4 | 6.0 - 6.2 | Doublet of Triplets | ~16.0, ~1.5 | 1H |

| H-5 | 6.7 - 6.9 | Doublet of Triplets | ~16.0, ~7.0 | 1H |

| H-6 | 2.1 - 2.3 | Multiplet | - | 2H |

| H-7 | 1.6 - 1.8 | Multiplet | - | 1H |

| H-8 | 0.8 - 1.0 | Doublet | ~6.5 | 6H |

Note: The predicted data is based on typical values for similar α,β-unsaturated ketones and may vary based on the solvent and experimental conditions.

Carbon Skeleton Analysis via ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C-3) is highly deshielded and would appear significantly downfield, typically in the range of 190-210 ppm. The olefinic carbons (C-4 and C-5) would resonate in the 120-150 ppm region. The aliphatic carbons would appear in the upfield region of the spectrum.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 8 - 12 |

| C-2 | 30 - 35 |

| C-3 | 195 - 205 |

| C-4 | 125 - 135 |

| C-5 | 145 - 155 |

| C-6 | 40 - 45 |

| C-7 | 25 - 30 |

| C-8 | 20 - 25 |

Note: The predicted data is based on typical values for similar α,β-unsaturated ketones and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Complex Enone Characterization

For complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, providing a more detailed structural picture.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between H-1 and H-2, H-4 and H-5, H-5 and H-6, H-6 and H-7, and H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms. It provides a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the H-2 protons to the carbonyl carbon (C-3) and C-4, and from the vinylic protons to adjacent carbons.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Fragmentation Analysis by Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound. For this compound, the molecular ion peak (M⁺) would be observed, and common fragmentation pathways for ketones would be expected. These include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.

Interactive Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 111 | [M - C₂H₅]⁺ (α-cleavage) |

| 83 | [M - C₄H₉]⁺ (α-cleavage) |

| 57 | [C₄H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The relative intensities of the fragments can provide further structural clues.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass. The molecular formula of this compound is C₉H₁₆O. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

Interactive Table 4: Theoretical Exact Mass for Molecular Formula Determination

| Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |

| C₉H₁₆O | 140 | 140.120115 |

| C₈H₁₂N₂ | 140 | 140.100048 |

| C₇H₈N₂O | 140 | 140.063663 |

An experimentally determined exact mass that matches the theoretical value for C₉H₁₆O would confirm the elemental composition of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of this compound. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated that reveals the presence of specific covalent bonds and functional groups. Each type of bond vibrates at a characteristic frequency, and these vibrations are observed as absorption bands in the IR spectrum. For this compound, the most diagnostic features in its IR spectrum are the absorption bands corresponding to the carbonyl (C=O) and alkene (C=C) functional groups.

The structure of this compound, featuring a ketone conjugated with a carbon-carbon double bond, gives rise to distinctive signals in the IR spectrum. The electronic interaction between the carbonyl and alkene groups in this α,β-unsaturated system influences the vibrational frequencies of both groups compared to their isolated counterparts.

The carbonyl (C=O) stretching vibration in a conjugated ketone like this compound is typically observed in the region of 1650-1700 cm⁻¹ . This is at a lower wavenumber (frequency) compared to a simple saturated ketone (which appears around 1715 cm⁻¹) due to the delocalization of π-electrons between the C=O and C=C bonds. This conjugation reduces the double bond character of the carbonyl group, thereby lowering the energy and frequency of its stretching vibration. The intensity of this absorption band is expected to be strong.

The alkene (C=C) stretching vibration for the double bond in this compound is also influenced by conjugation. It typically appears in the range of 1600-1650 cm⁻¹ . In many α,β-unsaturated ketones, this band can sometimes be weak or even appear as a shoulder on the more intense carbonyl absorption band.

In addition to these key stretching vibrations, other characteristic bands would be expected for the C-H bonds. The stretching vibrations for the vinylic C-H bonds (=C-H) are anticipated to appear just above 3000 cm⁻¹ (typically in the 3000-3100 cm⁻¹ region), while the stretching vibrations for the aliphatic C-H bonds of the methyl and methylene groups will be observed just below 3000 cm⁻¹ (generally in the 2850-2960 cm⁻¹ range).

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1650-1700 | Strong |

| Alkene (C=C) | Stretching | 1600-1650 | Medium to Weak |

| Vinylic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

Chromatographic Separation and Detection

For the analysis of this compound in mixtures, such as reaction products or natural extracts, chromatographic techniques are essential for its separation and subsequent identification. Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this ketone.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical method for the separation, identification, and quantification of individual components within a complex mixture. In the context of this compound, GC-MS analysis would involve the following steps:

Injection and Vaporization: A small sample of the mixture is injected into the gas chromatograph, where it is vaporized in a heated inlet.

Separation: The vaporized components are then carried by an inert gas (the mobile phase), such as helium or nitrogen, through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. The separation of the components is based on their differential partitioning between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will move more slowly through the column, while those with a lower affinity (and higher volatility) will move more quickly. This results in the elution of the different components from the column at different times, known as their retention times. The retention time of this compound would be characteristic of its volatility and interaction with the specific GC column used.

Detection and Fragmentation (Mass Spectrometry): As each component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are bombarded with a high-energy electron beam, which causes them to ionize and fragment in a reproducible manner. The resulting positively charged fragments are then separated based on their mass-to-charge ratio (m/z).

Mass Spectrum: The output from the mass spectrometer is a mass spectrum, which is a plot of the relative abundance of each fragment ion versus its m/z value. The fragmentation pattern is a unique "fingerprint" for a particular molecule and can be used for its identification by comparing it to a library of known mass spectra or by interpreting the fragmentation pattern.

For this compound (molecular weight: 140.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 140. The fragmentation pattern would likely involve characteristic losses of alkyl groups and rearrangements. Common fragmentation pathways for α,β-unsaturated ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [M - C₃H₇]⁺ | Loss of a propyl radical (α-cleavage) |

| 83 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Butyl cation or acylium ion from cleavage |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

This combination of chromatographic separation based on retention time and mass spectrometric detection based on a unique fragmentation pattern makes GC-MS a definitive tool for the identification and analysis of this compound in various matrices.

Computational and Theoretical Studies on Enone Systems, with Relevance to 7 Methyloct 4 En 3 One

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. ijpsr.com These calculations can predict reaction pathways, transition state energies, and various molecular properties, making them invaluable for studying the reactivity of enones. diva-portal.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of Enones

The reactivity of enones is largely governed by their electronic structure, particularly the conjugated system formed by the carbon-carbon double bond and the carbonyl group. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgnih.gov

For an enone like 7-Methyloct-4-en-3-one, the HOMO is typically associated with the π-bonding electrons of the C=C double bond, making the molecule nucleophilic at the β-carbon. acs.org Conversely, the LUMO is an antibonding π* orbital that is delocalized over the C=C-C=O system and can accept electrons, rendering the β-carbon electrophilic. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of the molecule. nih.gov A smaller gap generally indicates higher reactivity.

Key electronic properties derived from quantum chemical calculations for a typical enone system are summarized in the table below.

| Property | Description | Typical Value Range | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons (nucleophilicity). acs.org | -6.0 to -7.5 eV | Determines the reactivity in electrophilic attack scenarios. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons (electrophilicity). acs.org | -1.5 to -2.5 eV | Crucial for predicting reactivity with nucleophiles, such as in Michael additions. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. nih.gov | 4.0 to 5.5 eV | Indicates the molecule's stability and susceptibility to electronic excitation. |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 to 4.0 D | Influences intermolecular interactions and solubility. |

Note: These values are illustrative for a generic enone and can be specifically calculated for this compound using quantum chemical software.

Reaction Pathway Elucidation and Transition State Characterization in Enone Transformations

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. diva-portal.org This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states—the highest energy points along a reaction coordinate. mdpi.commdpi.com

For enones, computational methods have been applied to study a variety of transformations:

Cycloaddition Reactions: In Diels-Alder reactions, where the enone acts as a dienophile, calculations can predict the activation energies for endo and exo approaches, explaining the observed stereoselectivity. nih.gov For instance, in the reaction of cyclobutenone with 1,3-butadiene (B125203), the endo transition state was found to be kinetically favored over the exo by 2.24 kcal/mol. nih.gov Photochemical [2+2] cycloadditions, which proceed through diradical intermediates, can also be modeled to understand their stepwise nature. researchgate.net

Electrocyclic Reactions: These pericyclic reactions involve the formation of a ring and the conversion of a π-bond to a σ-bond. qsardb.orgcsbsju.edu Computational studies can determine whether the reaction proceeds through a conrotatory or disrotatory mechanism under thermal or photochemical conditions, in line with the Woodward-Hoffmann rules. acs.org

Nucleophilic Addition (Michael Addition): Calculations can model the approach of a nucleophile to the β-carbon of the enone, characterizing the transition state for the carbon-nucleophile bond formation and explaining the regioselectivity of the attack.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time, offering insights into conformational preferences and the role of the environment.

Conformational Analysis and Stereoisomeric Stability

Molecules are not static; they exist as an ensemble of different shapes or conformations resulting from rotation around single bonds. ijpsr.com Conformational analysis aims to identify the most stable (lowest energy) conformations. csbsju.edu For this compound, key conformational questions include:

s-cis vs. s-trans Isomerism: The enone moiety can exist in two planar conformations: s-trans (where the C=C and C=O bonds are on opposite sides of the C-C single bond) and s-cis (where they are on the same side). Molecular mechanics calculations can estimate the energy difference between these conformers, which is often small, leading to an equilibrium mixture. researchgate.net

Orientation of Alkyl Chains: The isobutyl group at C7 and the ethyl group at C2 can adopt numerous conformations. Computational methods can systematically explore these possibilities to find the global energy minimum structure.

Furthermore, this compound possesses a stereocenter at C7 and a C=C double bond, leading to the possibility of several stereoisomers ((R/S) and (E/Z)). Computational chemistry can be used to calculate the relative energies of these diastereomers and enantiomers, predicting which isomer is the most thermodynamically stable.

| Isomeric Pair | Description | Computational Focus |

| (E) vs. (Z) | Geometric isomers related to the substitution pattern around the C=C double bond. | Calculation of relative energies to predict the more stable isomer. |

| (R) vs. (S) | Enantiomers arising from the chiral center at C7. | While enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules (e.g., enzymes) can be modeled to show energy differences. |

| s-trans vs. s-cis | Rotational isomers (rotamers) around the C3-C4 single bond. | Determination of the potential energy surface for bond rotation to find energy minima and rotational barriers. |

Investigation of Intermolecular Interactions and Catalytic Mechanisms

Molecular dynamics (MD) simulations model the motion of atoms in a system over time, providing a detailed picture of how molecules interact with each other and with catalysts. nih.govacs.org In the context of this compound, MD can be used to:

Analyze Solvation: Simulate the interaction of the enone with solvent molecules, showing how the solvent structure around the solute influences its conformation and reactivity.

Model Enzyme-Substrate Interactions: If this compound were a substrate for an enzyme (e.g., a reductase), MD simulations could model its entry into the active site. acs.org These simulations reveal the specific intermolecular forces—such as hydrogen bonds, van der Waals interactions, and electrostatic interactions—that are responsible for substrate binding and positioning for catalysis. nih.govstanford.edu

Elucidate Catalytic Mechanisms: By combining quantum mechanics with molecular mechanics (QM/MM methods), researchers can model the chemical reaction itself within the complex environment of an enzyme's active site. mdpi.com This approach allows for the study of how the enzyme stabilizes the transition state of the reaction, providing a detailed understanding of the catalytic mechanism. diva-portal.org

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

QSAR and QSRR are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity, respectively. nih.govnih.gov Instead of studying a single molecule in depth, these methods analyze a dataset of related compounds to build predictive models.

The fundamental principle is that the properties of a chemical are a function of its molecular structure. A QSAR/QSRR model is typically represented by a mathematical equation:

Activity/Reactivity = f (Molecular Descriptors)

For a series of ketones related to this compound, a QSAR/QSRR study would involve:

Data Collection: Synthesizing or obtaining a series of related α,β-unsaturated ketones and measuring a specific property (e.g., reaction rate with a nucleophile for QSRR, or toxicity to a cell line for QSAR).

Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties. nih.gov

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to identify the descriptors that best correlate with the measured activity or reactivity. qsardb.org

| Descriptor Class | Example Descriptors | Relevance to Ketone Reactivity/Activity |

| Electronic | HOMO/LUMO energies, partial charges on atoms, dipole moment | Describe the susceptibility of the enone to nucleophilic or electrophilic attack. copernicus.org |

| Steric | Molecular volume, surface area, specific shape indices | Quantify the influence of molecular size and shape on the ability to fit into a catalyst's active site or on steric hindrance in a reaction. nih.gov |

| Lipophilic | LogP (octanol-water partition coefficient) | Relates to the compound's ability to cross biological membranes and engage in hydrophobic interactions. |

| Topological | Connectivity indices, number of rotatable bonds | Encode information about the branching and flexibility of the molecule's carbon skeleton. |

Such models can be highly valuable for predicting the properties of new, unsynthesized enones, thereby guiding the design of compounds with desired characteristics, such as enhanced reactivity or reduced toxicity. nih.gov For example, a QSAR model for the mutagenicity of α,β-unsaturated carbonyls has been developed using topological descriptors. qsardb.org

Derivatives and Analogues of 7 Methyloct 4 En 3 One: Synthesis and Further Transformations

Synthesis of Functionalized 7-Methyloct-4-en-3-one Derivatives

The modification of the this compound skeleton can be achieved through various synthetic strategies, enabling the introduction of diverse functional groups. These modifications can alter the compound's physical, chemical, and biological properties.

The enone structure is amenable to the introduction of alkyl, halogen, and hydroxyl groups at various positions. Such substitutions are crucial for creating structural diversity and for intermediates in multi-step syntheses.

Alkylation can be performed at positions alpha to the carbonyl group or via conjugate addition. For instance, some syntheses report the isolation of δ-alkylated compounds. thieme-connect.de Halogenation is another key transformation. The synthesis of 3-bromo analogs of geranyl diphosphate (B83284) (GDP) and farnesyl diphosphate (FDP) has been demonstrated, which involves the reaction of allylic alcohols with N-bromosuccinimide to introduce a bromine atom. rsc.org A similar strategy could be envisioned for halogenating derivatives of this compound. Iodolactonization is another powerful method that introduces both an iodine atom and a lactone ring, a transformation applied to related carboxylic acid structures. acs.org The synthesis of halogenated 2,3,4,5,6-pentasubstituted tetrahydropyrans (THPs) also highlights methods for incorporating halogens into cyclic structures derived from unsaturated precursors. ull.es

The introduction of hydroxyl groups can be achieved through various oxidation and reduction methods. For example, the Luche reduction of a substituted cyclohexenone yields a hydroxy derivative, a common step in natural product synthesis. nih.gov Similarly, the synthesis of hydroxy-substituted octen-6-olides has been reported, demonstrating the introduction of hydroxyl groups onto a related carbon skeleton. mdpi.com

Table 1: Examples of Functionalization Reactions for Enone-Related Structures

| Starting Material Type | Reaction | Reagents/Conditions | Functionalized Product | Ref |

| Propargylic Alcohols | Reduction, Halogenation | 1. Red-Al 2. N-bromosuccinimide (NBS) | 3-Bromo (E)-allylic alcohols | rsc.org |

| Carboxylic Acid | Iodolactonization | I₂, NaHCO₃ | Iodolactone | acs.org |

| Cyclohexenone | Luche Reduction | CeCl₃·7H₂O, NaBH₄ | Hydroxy-cyclohexene | nih.gov |

| Enone | Michael Addition | Organocuprates | Alkylated Ketone | google.com |

| Allylic Alcohol | Appel Reaction | I₂, PPh₃, imidazole | Iodoalkane | spbu.ru |

The carbonyl group and the conjugated double bond of this compound are key sites for introducing nitrogen and oxygen heteroatoms, leading to a variety of functional derivatives and heterocyclic precursors.

One common method is the conversion of the ketone to an oxime ether. For example, 1-(2-bromophenyl)-7-methyloct-6-en-3-one can be reacted with O-benzylhydroxylamine hydrochloride to produce the corresponding O-benzyl oxime, incorporating both a nitrogen and an oxygen atom. acs.org Enaminones, which feature an amine-alkene-carbonyl conjugated system, are also significant derivatives. researchgate.net These are typically synthesized through the condensation of 1,3-dicarbonyl compounds with primary amines and serve as highly reactive intermediates. researchgate.net The chemistry of nitro-containing compounds also provides pathways to nitrogen-functionalized molecules, as the nitro group can be converted into a wide array of other functional groups. researchgate.net

The incorporation of oxygen can lead to the formation of important heterocyclic systems. For example, alkoxyallenes can be hydrolyzed to form α,β-unsaturated carbonyl compounds, which then undergo cyclization under basic or Lewis acidic conditions to yield dihydrofuran derivatives. rsc.org The synthesis of pandanamine, a natural product, involves the use of (Z)-8-(tert-butyldimethylsilanyloxy)-7-methyloct-6-en-4-yn-1-ol, showcasing the manipulation of oxygen-containing protecting groups in the synthesis of nitrogenous compounds. clockss.org

Table 2: Synthesis of Nitrogen and Oxygen-Containing Derivatives

| Precursor Type | Reaction | Reagents/Conditions | Product Moiety | Ref |

| Ketone | Oxime Ether Formation | O-benzylhydroxylamine hydrochloride, NaOAc, EtOH | O-Benzyl Oxime | acs.org |

| 1,3-Dicarbonyl Compound | Condensation | Primary Amine | Enaminone | researchgate.net |

| Alkoxyallene Adduct | Cyclization | Base or Soft Lewis Acid | Dihydrofuran | rsc.org |

| Substituted Benzimidazole | Alkylation | (2E)-1-bromo-3-methyl-6-benzyloxyiminohex-2-ene | N-Alkylated Benzimidazole | google.com |

Conversion of Enones to Diverse Organic Scaffolds

Enones like this compound are not merely targets for functionalization but are pivotal starting materials for constructing complex carbocyclic and heterocyclic frameworks. numberanalytics.com Their inherent reactivity makes them ideal for annulation and cyclization strategies. numberanalytics.comfiveable.me

The conjugated system of enones is highly susceptible to a range of cycloaddition and cyclization reactions, providing access to diverse ring systems. nih.gov

A classic transformation is the Diels-Alder reaction, where the enone acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. numberanalytics.com Intramolecular aldol (B89426) reactions are another powerful tool, particularly when both the aldehyde/ketone and the nucleophilic enolate exist within the same molecule, leading to the formation of cyclic enones. fiveable.me

Radical cyclizations offer a modern approach to complex ring systems. A domino radical bicyclization of an O-benzyl oxime ether derived from a ketone (related to this compound) has been used to synthesize 1-azaspiro[4.4]nonane derivatives. acs.org This process involves the formation and capture of alkoxyaminyl radicals to construct the spirocyclic heterocyclic core. acs.org Similarly, intramolecular cyclization of 2-en-4-ynoic acid derivatives, promoted by a weak base, is a key step in synthesizing heterocyclic natural products like 6Z-pandanamine. clockss.org Enaminones are also noted for their utility in reacting with various reagents to form a multitude of acyclic, carbocyclic, and heterocyclic compounds. researchgate.net

Enones, also known as α,β-unsaturated ketones, are a crucial class of compounds that serve as versatile building blocks in organic synthesis. numberanalytics.comnih.gov Their importance stems from the conjugated system of a carbonyl group and a carbon-carbon double bond, which confers unique reactivity. numberanalytics.com This structure makes them highly reactive towards nucleophiles, rendering them ideal intermediates for the construction of complex molecules, including natural products and pharmaceuticals. numberanalytics.com

The versatility of enones is evident in their participation in fundamental reactions such as Michael additions and Robinson annulations. numberanalytics.com Compounds like Methyl 4-(acetyloxy)-4-methyloct-7-en-2-ynoate are explicitly described as building blocks for the synthesis of more complex molecules. smolecule.com The utility of such structures extends to their derivatives; for example, enaminone scaffolds are considered versatile intermediates for synthesizing a broad range of organic compounds, including biologically active molecules. researchgate.net Furthermore, related structures like 2-methyloct-7-en-3-amine (B14883092) also act as building blocks for more complex organic molecules, particularly in peptide synthesis. evitachem.com The development of synthetic methods using fluorine-containing building blocks like β-CF3-1,3-enynes to produce trifluoromethylated compounds further underscores the power of using functionalized unsaturated systems as foundational units in complex synthesis. mdpi.com The synthesis of heterocyclic compounds such as benzimidazoles and 1-azaspiro[4.4]nonane derivatives from precursors related to this compound highlights its role as a key synthetic intermediate. acs.orggoogle.com

Environmental Fate and Biotransformation Pathways of Unsaturated Ketones by Analogy to 7 Methyloct 4 En 3 One

Biodegradation Mechanisms of Related Unsaturated Alkanes and Ketones

The biodegradation of organic compounds by microorganisms is a critical process for their removal from the environment. For compounds like 7-methyloct-4-en-3-one, which possess both a ketone functional group and a branched, unsaturated alkyl chain, insights can be gained by examining the microbial degradation of structurally similar alkanes and ketones.

Enzymatic Pathways in Microbial Degradation of Branched Hydrocarbons

Microorganisms have evolved a diverse array of enzymatic machinery to break down hydrocarbons, including branched and unsaturated structures. The initial step in the aerobic degradation of alkanes is typically an oxidation reaction catalyzed by oxygenase enzymes. researchgate.net

Several key enzyme families are involved in this initial attack:

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is known for its ability to hydroxylate a wide range of substrates. In some bacteria, soluble CYP153 enzymes are active on medium-chain n-alkanes (C8-C10). mdpi.com

Alkane Hydroxylases (AlkB family): These non-heme iron integral membrane enzymes are widespread in hydrocarbon-degrading bacteria. They are involved in the degradation of medium- to long-chain n-alkanes (C12-C32). mdpi.comnih.gov Some bacteria possess multiple alkane hydroxylase genes, allowing them to utilize a broader range of alkanes. For instance, Alcanivorax dieselolei uses different AlkB systems for the degradation of short-chain and long-chain alkanes.

Methane Monooxygenases (MMOs): While primarily known for oxidizing methane, some MMOs can co-oxidize other short-chain alkanes. researchgate.net

The degradation of branched alkanes, which are structurally more complex than their linear counterparts, often involves specific enzymatic systems. mdpi.com For example, the degradation of pristane (2,6,10,14-tetramethylpentadecane) can be initiated by enzymes like AlkB1 and AlmA in certain bacteria. mdpi.com Once the initial hydroxylation occurs, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively. This fatty acid can then enter the β-oxidation pathway for complete mineralization. frontiersin.org

In the context of this compound, it is plausible that microorganisms possessing enzymes capable of oxidizing branched alkanes could initiate its degradation. The methyl group at the 7-position presents a structural feature analogous to those found in branched-chain alkanes.

Table 1: Key Enzyme Families in the Initial Aerobic Degradation of Alkanes

| Enzyme Family | Typical Substrate Range | Key Organisms | Reference |

|---|---|---|---|

| Cytochrome P450 (e.g., CYP153) | Medium-chain n-alkanes (C8-C10) | Dietzia sp. DQ12-45-1b | mdpi.com |

| Alkane Hydroxylase (AlkB/AlkW) | Medium to long-chain n-alkanes (C12-C32) | Pseudomonas putida, Dietzia sp., Acinetobacter sp. | researchgate.netmdpi.com |

| Flavin-binding Monooxygenase (AlmA) | Long-chain alkanes (>C30) | Acinetobacter hongdengensis, Alcanivorax dieselolei | mdpi.com |

| Methane Monooxygenase (MMO) | Methane and short-chain alkanes | Methanotrophs | researchgate.net |

Identification of Intermediary Metabolites in Biotransformation Processes

The identification of intermediate metabolites is crucial for elucidating the specific pathways of biodegradation. For alkanes, the primary alcohol formed by monooxygenases is typically oxidized to a fatty acid. frontiersin.org However, sub-terminal oxidation can also occur, leading to the formation of secondary alcohols, which are then converted to the corresponding ketones. frontiersin.org For example, some Mycobacterium species are known to produce methyl ketones homologous to the n-alkanes they are oxidizing. nih.gov

In the degradation of the ketone acetone by Mycobacterium smegmatis, acetol has been identified as an intermediate product, suggesting that an oxygenase reaction is involved in the metabolism of methyl ketones. nih.gov For α,β-unsaturated carbonyl compounds, a common detoxification pathway in biological systems involves conjugation with glutathione (GSH). researchgate.net The resulting GSH adducts of α,β-unsaturated aldehydes are then rapidly reduced by intracellular carbonyl reductases to their corresponding alcohols before being excreted from the cells. researchgate.net

Based on these analogous pathways, the biotransformation of this compound could proceed through several routes:

Oxidation of the alkyl chain: Hydroxylation at the terminal methyl group or other positions on the octene chain, followed by further oxidation.

Reduction of the ketone group: Conversion of the carbonyl group to a hydroxyl group, forming 7-methyloct-4-en-3-ol.

Saturation of the double bond: Enzymatic reduction of the carbon-carbon double bond.

Conjugation reactions: Formation of adducts, for example with glutathione, at the double bond via Michael addition, a known reaction for α,β-unsaturated carbonyls. nih.govacs.org

The specific metabolites formed would depend on the enzymatic capabilities of the microorganisms present in a given environment.

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

In addition to biodegradation, unsaturated ketones are susceptible to degradation by photochemical processes, particularly in the atmosphere and the photic zone of aqueous environments. The primary driver of this degradation is the reaction with photochemically generated oxidants.

For most unsaturated ketones in the troposphere, the dominant degradation pathway during the daytime is the reaction with hydroxyl radicals (OH). copernicus.orgcopernicus.org The OH radical typically adds to the carbon-carbon double bond. copernicus.orgresearchgate.net The estimated atmospheric lifetimes of α,β-unsaturated ketones with respect to OH radicals are on the order of hours, indicating that they are degraded relatively close to their emission sources. copernicus.org

The subsequent reactions of the resulting radical adducts, particularly in the presence of nitrogen oxides (NOx), lead to the formation of various secondary pollutants. For example, the OH-initiated oxidation of (E)-4-methoxy-3-buten-2-one and (1E)-1-methoxy-2-methyl-1-penten-3-one has been shown to produce methyl formate, methyl glyoxal, and peroxyacetyl nitrate (PAN). copernicus.org These products can contribute to the formation of secondary organic aerosols (SOAs) and impact regional air quality. copernicus.org

Direct photolysis (degradation by direct absorption of sunlight) can also be a removal pathway for some ketones. However, for many α,β-unsaturated ketones, the reaction with OH radicals is a more significant atmospheric sink. copernicus.org In aqueous solutions, the photochemical behavior of unsaturated ketones can be complex. For instance, α,β-unsaturated ketones in the presence of a mild base can undergo deconjugation when exposed to UV light. rsc.org Other photochemical reactions, such as the oxa-di-pi-methane rearrangement, have been observed for β,γ-unsaturated ketones. stackexchange.com In certain solvent systems, like carbon tetrachloride, photolysis of unsaturated ketones can lead to the formation of phosgene. cdnsciencepub.comresearchgate.net

Table 2: Atmospheric Degradation of Representative Unsaturated Ketones

| Compound | Primary Atmospheric Sink | Major Oxidation Products (with NOx) | Significance | Reference |

|---|---|---|---|---|

| (E)-4-methoxy-3-buten-2-one | Reaction with OH radicals | Methyl formate, Methyl glyoxal, PAN | Precursor to SOA and long-lived nitrogen compounds | copernicus.org |

| (1E)-1-methoxy-2-methyl-1-penten-3-one | Reaction with OH radicals | Methyl formate, Methyl glyoxal, PPN | Precursor to SOA and long-lived nitrogen compounds | copernicus.org |

| Generic α,β-Unsaturated Ketones | Reaction with OH radicals | Various OVOCs, PAN, PPN | Contribution to tropospheric ozone and SOA formation | copernicus.org |

By analogy, this compound is expected to be reactive in the atmosphere, primarily through its reaction with OH radicals at the C=C double bond. This would lead to its relatively rapid removal and the formation of a variety of smaller, oxygenated products.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines:

- Sample size justification : Use power analysis to minimize animal use.

- Husbandry details : Report housing conditions, diet, and environmental enrichment.

- Data transparency : Share raw behavioral datasets in public repositories (e.g., Figshare) with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.